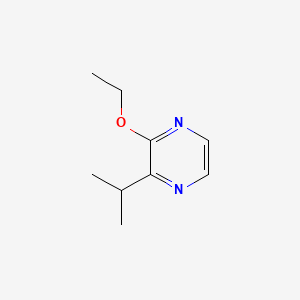

2-Ethoxy-3-isopropylpyrazine

Description

Properties

IUPAC Name |

2-ethoxy-3-propan-2-ylpyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-4-12-9-8(7(2)3)10-5-6-11-9/h5-7H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTAUBPVQMBOANV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CN=C1C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2072598 |

Source

|

| Record name | Pyrazine, 2-ethoxy-3-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2072598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless to yellow liquid; Slightly roasted nut aroma |

Source

|

| Record name | 2-Ethoxy-3-isopropylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2105/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Slightly soluble in water, Soluble (in ethanol) |

Source

|

| Record name | 2-Ethoxy-3-isopropylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2105/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.010 - 1.040 (20°) |

Source

|

| Record name | 2-Ethoxy-3-isopropylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2105/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

72797-16-1 |

Source

|

| Record name | 2-Ethoxy-3-isopropylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72797-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxy-3-isopropylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072797161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-ethoxy-3-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrazine, 2-ethoxy-3-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2072598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxy-3-isopropylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHOXY-3-ISOPROPYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SU7E06NLO9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Sensory and Analytical Properties of 2-Ethoxy-3-isopropylpyrazine

Introduction

2-Ethoxy-3-isopropylpyrazine is a vital heterocyclic aromatic compound that significantly contributes to the sensory landscape of numerous food products and fragrances. As a member of the pyrazine family, it is renowned for its potent and distinctive aroma profile, primarily characterized by nutty, earthy, and roasted notes.[1] These compounds are typically formed during thermal processing, such as roasting, grilling, or baking, through the Maillard reaction.[2][3]

This technical guide serves as a comprehensive resource for researchers, flavor chemists, and product development professionals. It provides an in-depth exploration of the sensory characteristics, formation pathways, and critical analytical methodologies required to accurately characterize and quantify this compound. The protocols and insights presented herein are grounded in established scientific principles to ensure technical accuracy and trustworthy, reproducible results.

Section 1: Physicochemical and Sensory Profile

A thorough understanding of a flavor compound begins with its fundamental chemical properties and its perceived sensory characteristics. These attributes dictate its behavior in various matrices and its ultimate impact on consumer perception.

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for selecting appropriate analytical techniques and predicting its stability in different applications.

| Property | Value | Source |

| CAS Number | 72797-16-1 | [4][5] |

| Molecular Formula | C₉H₁₄N₂O | [4][5] |

| Molecular Weight | 166.22 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | - |

| Odor Type | Nutty, earthy, roasted | [1][6] |

| Specific Gravity | 1.010 - 1.040 @ 20°C | [6] |

| Flash Point | 78.33 °C (173.00 °F) | [6] |

| Solubility | Insoluble in water | [6] |

Sensory Characteristics and Thresholds

The defining feature of this compound is its potent aroma. At a concentration of just 0.10% in propylene glycol, it is described as having a "slightly roasted nut" character.[6] This compound is a key contributor to the desirable flavor profiles in baked goods, coffee, and other roasted products.[7]

Determining the sensory threshold—the minimum concentration at which a substance can be detected or recognized—is fundamental in flavor science. While specific, peer-reviewed sensory threshold data for this compound is not widely published, recommended usage levels in food products provide an indication of its potency. For instance, in non-alcoholic beverages, the average maximum usage level is approximately 0.00005 ppm, or 0.05 parts per billion (ppb).[6] For comparison, the closely related compound 2-methoxy-3-isopropylpyrazine has a reported detection threshold ranging from 0.1 to 2.0 ppb in aqueous systems.[8]

Section 2: Formation Pathways

Pyrazines are hallmark products of the Maillard reaction, a complex cascade of non-enzymatic browning reactions between amino acids and reducing sugars that occurs upon heating.[2] Understanding these formation pathways is critical for controlling flavor development in thermally processed foods.

Maillard Reaction and Precursors

The biosynthesis of this compound is hypothesized to originate from the amino acid L-valine , which provides the isopropyl group, and a reducing sugar. The ethoxy group likely arises from the reaction of an intermediate with ethanol, which can be present from fermentation or added. The core pyrazine ring is formed from the condensation of two α-aminoketone intermediates.

The proposed pathway involves the following key stages:

-

Strecker Degradation: The amino acid L-valine reacts with a dicarbonyl compound (formed from sugar degradation) to produce an aminoketone and a Strecker aldehyde.

-

Condensation: Two molecules of the resulting aminoketone condense to form a dihydropyrazine intermediate.

-

Oxidation: The unstable dihydropyrazine is oxidized to the stable, aromatic 2-hydroxy-3-isopropylpyrazine.

-

Etherification: The hydroxyl group is subsequently etherified by ethanol present in the system, yielding the final this compound.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | CAS 72797-16-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. This compound | 72797-16-1 [sigmaaldrich.com]

- 6. 2-ethoxy-3-isopropyl pyrazine, 72797-16-1 [thegoodscentscompany.com]

- 7. nbinno.com [nbinno.com]

- 8. Buy Bulk - 2-Methoxy-3-Isopropylpyrazine | Wholesale Supplier [sinofoodsupply.com]

The Enigmatic Aroma of the Earth: A Technical Guide to 2-Ethoxy-3-isopropylpyrazine in Food Systems

Abstract

This technical guide delves into the chemical identity, sensory characteristics, and applications of 2-ethoxy-3-isopropylpyrazine, a potent aroma compound valued for its distinct earthy and nutty flavor profile. While its methoxylated analog, 2-isopropyl-3-methoxypyrazine (IPMP), is a well-documented natural constituent of various raw and cooked foods, this guide establishes that this compound is primarily recognized and utilized as a synthetic flavoring agent. We will explore its physicochemical properties, sensory perception, and strategic applications in food product development, drawing comparisons to its naturally occurring counterparts. This document serves as a comprehensive resource for researchers, flavor chemists, and drug development professionals interested in the nuanced world of pyrazine-based flavorings.

Introduction: The Pyrazine Family and Their Sensory Significance

Pyrazines are a class of heterocyclic nitrogen-containing compounds that are ubiquitous in the world of flavor and aroma.[1] They are largely responsible for the desirable roasted, toasted, and nutty notes in a vast array of cooked foods, including baked goods, roasted nuts, and coffee. While many pyrazines are formed during thermal processing via the Maillard reaction, a subset, the alkoxypyrazines, are notable for their potent, often vegetal or earthy, aromas and their presence in both raw and processed foods.

This guide focuses specifically on this compound, a compound that, despite its close structural relationship to the naturally occurring 2-isopropyl-3-methoxypyrazine (IPMP), has a distinct application profile. While IPMP is renowned for its characteristic green bell pepper and raw potato aroma, this compound offers a flavor profile described as earthy and nutty, making it a valuable tool for enhancing savory and roasted food systems.[2]

Physicochemical Properties and Sensory Profile

A thorough understanding of a flavor compound's physical and chemical characteristics is paramount for its effective application.

| Property | Value | Source |

| Chemical Name | This compound | The Good Scents Company |

| CAS Number | 72797-16-1 | The Good Scents Company |

| Molecular Formula | C9H14N2O | The Good Scents Company |

| Molecular Weight | 166.22 g/mol | The Good Scents Company |

| Appearance | Colorless to pale yellow liquid | The Good Scents Company |

| Odor Description | Earthy, nutty, roasted | Chem-Impex |

| Taste Description | Earthy, nutty, with roasted nuances | Chem-Impex |

Occurrence in Food: A Synthetic Perspective

A pivotal distinction for this compound is its origin. Extensive investigation of scientific literature and food analysis databases reveals a lack of substantive evidence for its natural occurrence in food products. In contrast, its close relative, 2-isopropyl-3-methoxypyrazine (IPMP), is well-documented as a natural volatile in a variety of foods, including:

The absence of documented natural sources for this compound strongly indicates that its presence in the food supply is primarily, if not exclusively, due to its intentional addition as a synthetic flavoring agent. This is further substantiated by its status as a FEMA GRAS (Generally Recognized as Safe) substance (FEMA Number 4632), which regulates its use in food products.[1][4]

Biosynthesis: A Comparative Look at Methoxypyrazines

While there is no established natural biosynthetic pathway for this compound, understanding the biosynthesis of its methoxy- counterparts in plants provides valuable context. The biosynthesis of 2-isopropyl-3-methoxypyrazine (IPMP) is believed to involve the following key steps:

-

Amino Acid Precursors: The pathway likely starts with amino acids, such as leucine or valine, which provide the carbon skeleton.

-

Formation of the Pyrazine Ring: The nitrogen atoms are incorporated, leading to the formation of a dihydropyrazine intermediate.

-

Hydroxylation: An enzymatic hydroxylation step occurs, creating a hydroxypyrazine precursor.

-

O-Methylation: The final and crucial step is the methylation of the hydroxyl group, catalyzed by an O-methyltransferase (OMT) enzyme, to form the methoxypyrazine.

The following diagram illustrates a simplified proposed biosynthetic pathway for methoxypyrazines.

Caption: Proposed biosynthetic pathway for methoxypyrazines in plants.

The formation of an ethoxy group in a natural system would necessitate a different enzymatic machinery, specifically an "O-ethyltransferase," which is not commonly reported in the context of pyrazine biosynthesis in plants. This further supports the synthetic origin of this compound.

Analytical Methodologies for Detection and Quantification

The detection and quantification of potent, low-concentration flavor compounds like this compound require highly sensitive analytical techniques. The standard workflow for analyzing such volatile compounds in a food matrix is as follows:

Step 1: Extraction

-

Solid-Phase Microextraction (SPME): A solvent-free, sensitive, and widely used technique for extracting volatile and semi-volatile compounds from the headspace of a sample.

-

Stir Bar Sorptive Extraction (SBSE): Offers a higher phase ratio compared to SPME, allowing for the extraction of larger sample volumes and potentially lower detection limits.

-

Solvent Extraction: Traditional liquid-liquid extraction can be used, but it is more time-consuming and less sensitive than SPME or SBSE.

Step 2: Separation and Identification

-

Gas Chromatography (GC): The extracted volatiles are separated based on their boiling points and polarity on a chromatographic column.

-

Mass Spectrometry (MS): The separated compounds are then ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint for identification.

Step 3: Quantification

-

Stable Isotope Dilution Assay (SIDA): This is the gold standard for accurate quantification. A known amount of a stable isotope-labeled analog of the target compound is added to the sample as an internal standard. The ratio of the unlabeled to labeled compound is then measured by GC-MS, allowing for precise quantification that corrects for any sample loss during preparation and analysis.

The following diagram outlines a typical analytical workflow.

Caption: Analytical workflow for pyrazine analysis in food.

Applications in the Food Industry

Given its characteristic flavor profile, this compound is a valuable additive in a variety of savory food applications. Its primary function is to impart or enhance earthy, nutty, and roasted notes.

Recommended Applications:

-

Roasted and Grilled Flavors: It can be used to boost the authentic roasted character of meat, poultry, and plant-based meat alternatives.[2]

-

Savory Snacks: In products like potato chips, crackers, and extruded snacks, it can contribute a desirable earthy and toasted flavor.

-

Soups, Sauces, and Marinades: It can add depth and complexity to the flavor profiles of savory liquid products.[2]

-

Baked Goods: In bread and other baked products, it can enhance the crusty, roasted notes that are highly appealing to consumers.

Dosage and Formulation Considerations: Due to its high potency, this compound should be used at very low concentrations, typically in the parts-per-billion (ppb) range. Overdosing can lead to an overpowering and artificial flavor profile. It is crucial to conduct thorough sensory evaluations to determine the optimal usage level for each specific application.

Conclusion and Future Perspectives

This compound stands as a testament to the power of synthetic chemistry in shaping the flavors of our food. While it does not appear to have a natural origin in the food supply, its unique earthy and nutty sensory profile makes it an indispensable tool for food technologists and flavor chemists. Its application allows for the creation of appealing roasted and savory flavors in a wide range of products.

Future research could focus on detailed sensory studies to better define its flavor profile in different food matrices and to establish its sensory threshold. Additionally, exploring potential synergistic or antagonistic effects with other flavor compounds could unlock new possibilities for creating complex and nuanced flavor experiences. As the demand for authentic and impactful savory flavors continues to grow, the role of well-characterized synthetic flavor compounds like this compound will undoubtedly become even more significant.

References

-

The Good Scents Company. (n.d.). bean pyrazine 2-methoxy-3-isopropylpyrazine. Retrieved from [Link]

-

MDPI. (2019). Comparison of the Aroma Profiles of Intermediate Wheatgrass and Wheat Bread Crusts. Molecules, 24(13), 2485. Retrieved from [Link]

-

Sinofi Ingredients. (n.d.). Buy Bulk - 2-Methoxy-3-Isopropylpyrazine | Wholesale Supplier. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-ethoxy-3-isopropyl pyrazine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Microbial toxins in fermented foods: health implications and analytical techniques for detection. PMC. Retrieved from [Link]

-

Flavor Extract Manufacturers Association (FEMA). (n.d.). 4632 this compound. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). Quantitative Analysis of Aroma Compounds in Wheat and Rye Bread Crusts Using a Stable Isotope Dilution Assay. Retrieved from [Link]

-

MDPI. (2023). Synergistic Fermentation with Functional Microorganisms Improves Safety and Quality of Traditional Chinese Fermented Foods. Foods, 12(15), 2894. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Two Faces of Fermented Foods—The Benefits and Threats of Its Consumption. PMC. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Biosynthesis of 2-Ethoxy-3-isopropylpyrazine: A Roadmap for Discovery and Production

Foreword: Charting the Unexplored Territories of Flavor Biosynthesis

In the intricate world of flavor and fragrance chemistry, pyrazines stand out for their potent and distinctive aromas, often associated with roasted, nutty, and earthy notes. Among these, 2-Ethoxy-3-isopropylpyrazine, with its characteristic nutty and earthy aroma, is a valuable compound in the food and beverage industry.[1][2] While chemical synthesis routes are established, the pursuit of natural and sustainable production methods has turned our attention towards the biosynthetic pathways of these fascinating molecules. This guide serves as a technical deep-dive for researchers, scientists, and professionals in drug development and flavor science, providing a comprehensive, albeit partially hypothesized, roadmap to understanding the biosynthesis of this compound. Drawing upon established principles of microbial pyrazine formation and enzymatic reactions, we will illuminate the likely pathway, propose robust experimental validation protocols, and explore the potential for metabolic engineering to harness this pathway for industrial applications.

The Central Hypothesis: A Convergent Pathway of Amino Acid Metabolism and Alkoxy Modification

Direct literature on the complete biosynthetic pathway of this compound is nascent. However, by examining the biosynthesis of structurally similar and well-documented pyrazines, particularly 2-methoxy-3-isopropylpyrazine produced by the bacterium Pseudomonas perolens, we can construct a robust working hypothesis.[3] The proposed pathway hinges on two core stages:

-

Formation of the Isopropylpyrazine Core: This likely originates from the condensation of an amino acid-derived precursor supplying the isopropyl group and a C2-N-C2 backbone.

-

Ethoxylation of a Hydroxypyrazine Intermediate: The final ethoxy group is likely introduced via an O-ethyltransferase acting on a 2-hydroxy-3-isopropylpyrazine intermediate.

This guide will dissect each of these stages, providing the scientific rationale and evidence from analogous systems.

Deconstructing the Pathway: Precursors and Key Enzymatic Steps

The Amino Acid Origin of the Isopropyl Moiety: Valine as the Prime Candidate

The isopropyl side chain of the target molecule strongly points to an amino acid precursor. L-valine, with its characteristic isopropyl group, is the most logical and energetically favorable starting material. The initial step is likely the deamination of L-valine to form α-keto-isovalerate.

Formation of the Dihydropyrazine Intermediate

The formation of the pyrazine ring is believed to occur through the condensation of two α-amino ketone molecules. In our proposed pathway, the α-keto-isovalerate derived from valine would need to be aminated to form an amino ketone. Concurrently, a second precursor, likely derived from a common metabolic pool (e.g., from glycolysis or the pentose phosphate pathway), would provide a two-carbon unit that is subsequently aminated.

The spontaneous condensation of two molecules of 2-amino-3-methyl-butanone (derived from valine) or the condensation of one molecule of this with another α-amino ketone would lead to a dihydropyrazine intermediate.

Aromatization to 2-Hydroxy-3-isopropylpyrazine

The unstable dihydropyrazine intermediate is then likely oxidized to form the stable aromatic pyrazine ring, resulting in 2-hydroxy-3-isopropylpyrazine. This oxidation step could be spontaneous or enzyme-catalyzed.

The Final Ethoxylation Step: A Role for O-Ethyltransferases

The crucial final step in the biosynthesis of this compound is the addition of the ethoxy group. This is analogous to the methoxylation of 2-hydroxy-3-isobutylpyrazine in grapevines, which is catalyzed by an O-methyltransferase.[4][5] We hypothesize the existence of a specific O-ethyltransferase that utilizes S-adenosylethionine (SAE) as the ethyl group donor to convert 2-hydroxy-3-isopropylpyrazine into the final product.

Visualizing the Proposed Biosynthetic Pathway

To provide a clear visual representation of the hypothesized pathway, the following diagram was generated using the DOT language.

Caption: Experimental workflow for the elucidation of the this compound biosynthetic pathway.

Detailed Protocol for Stable Isotope Feeding Studies

-

Strain Selection and Pre-culture:

-

Select a candidate strain (e.g., Pantoea agglomerans ATCC 33243). [6] * Inoculate a single colony into 10 mL of nutrient broth and incubate at 30°C with shaking for 16-18 hours.

-

-

Defined Medium and Isotope Feeding:

-

Prepare a minimal medium with a defined carbon and nitrogen source.

-

Inoculate the minimal medium with the pre-culture to an OD600 of 0.1.

-

Supplement parallel cultures with one of the following stable isotope-labeled precursors:

-

[U-¹³C₅]-L-valine (to trace the isopropylpyrazine backbone)

-

[1,2-¹³C₂]-Ethanol (to trace the ethoxy group)

-

Unlabeled controls for each condition.

-

-

-

Cultivation and Sampling:

-

Incubate the cultures at 30°C with shaking for 48-72 hours.

-

Collect culture aliquots at 24, 48, and 72 hours for analysis.

-

-

Extraction of Volatiles:

-

To 5 mL of culture supernatant, add 1 mL of dichloromethane.

-

Vortex vigorously for 2 minutes.

-

Centrifuge at 4000 x g for 10 minutes to separate the phases.

-

Carefully collect the organic (bottom) layer.

-

Concentrate the extract under a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

Analyze the concentrated extract using a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Use a suitable capillary column (e.g., DB-5ms).

-

Monitor for the mass-to-charge ratio (m/z) corresponding to this compound and its expected labeled isotopologues.

-

-

Data Interpretation:

-

An increase in the mass of the parent ion corresponding to the number of incorporated ¹³C atoms from the labeled precursor will confirm its role in the biosynthetic pathway.

-

Quantitative Data Summary of Related Pyrazines

While quantitative data for this compound in natural sources is scarce, the table below summarizes the occurrence of its close structural analog, 2-methoxy-3-isopropylpyrazine, to provide context for expected concentration ranges.

| Pyrazine Derivative | Natural Source(s) | Concentration Range | Reference |

| 2-Methoxy-3-isopropylpyrazine | Green Bell Pepper (Capsicum annuum) | 1-35 ng/g | [7] |

| Peas | Present (not quantified) | [8] | |

| Asparagus | Present (not quantified) | [8] | |

| Coffee | Present (not quantified) | [9] |

Future Outlook: Metabolic Engineering for Enhanced Production

A confirmed biosynthetic pathway opens the door to metabolic engineering strategies for the overproduction of this compound in a suitable microbial host. Key approaches would include:

-

Overexpression of Pathway Genes: Increasing the expression of the identified transaminases and, crucially, the O-ethyltransferase.

-

Enhancing Precursor Supply: Engineering the host's central metabolism to increase the intracellular pools of L-valine and S-adenosylethionine.

-

Knockout of Competing Pathways: Deleting genes responsible for the degradation of precursors or the formation of byproduct pyrazines.

Conclusion: A Call to Exploration

The biosynthesis of this compound represents an exciting frontier in flavor science. This guide has provided a scientifically grounded, hypothetical pathway based on established biochemical principles and evidence from related molecules. The experimental protocols outlined herein offer a clear path for researchers to validate this pathway and identify the key enzymes involved. The successful elucidation of this pathway will not only deepen our fundamental understanding of microbial secondary metabolism but also pave the way for the sustainable and natural production of this important flavor compound, meeting the growing consumer demand for clean-label ingredients.

References

-

Sinofi Ingredients. (n.d.). 2-Methoxy-3-Isopropylpyrazine. Retrieved from [Link]

-

Cheng, T. B., Reineccius, G. A., Bjorklund, J. A., & Leete, E. (1991). Biosynthesis of 2-methoxy-3-isopropylpyrazine in Pseudomonas perolens. Journal of Agricultural and Food Chemistry, 39(4), 764–767. Retrieved from [Link]

-

ScenTree. (n.d.). 2-methoxy-3-isopropyl pyrazine (CAS N° 25773-40-4). Retrieved from [Link]

-

The Good Scents Company. (n.d.). bean pyrazine 2-methoxy-3-isopropylpyrazine. Retrieved from [Link]

-

Okada, K., et al. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Scientific Reports, 11(1), 14619. Retrieved from [Link]

-

Li, Y., et al. (2021). Enzymatic Synthesis of Diverse Heterocycles by a Noncanonical Nonribosomal Peptide Synthetase. Journal of the American Chemical Society, 143(46), 19485–19495. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-ethoxy-3-isopropyl pyrazine. Retrieved from [Link]

-

Wang, Y., et al. (2021). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules, 26(16), 4893. Retrieved from [Link]

-

Wikipedia. (n.d.). Pantoea agglomerans. Retrieved from [Link]

-

Zhang, Y., et al. (2024). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances, 14(1), 1-10. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-isopropyl pyrazine. Retrieved from [Link]

-

de Souza, R. S. C., et al. (2022). Opposite Sides of Pantoea agglomerans and Its Associated Commercial Outlook. Microorganisms, 10(10), 2072. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-ethoxy-3-isopropyl pyrazine. Retrieved from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. German Collection of Microorganisms and Cell Cultures GmbH: Welcome to the Leibniz Institute DSMZ | Pantoea agglomerans [webshop.dsmz.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pantoea agglomerans - Wikipedia [en.wikipedia.org]

- 6. atcc.org [atcc.org]

- 7. Buy Bulk - 2-Methoxy-3-Isopropylpyrazine | Wholesale Supplier [sinofoodsupply.com]

- 8. ScenTree - 2-methoxy-3-isopropyl pyrazine (CAS N° 25773-40-4) [scentree.co]

- 9. bean pyrazine, 25773-40-4 [thegoodscentscompany.com]

Olfactory threshold of 2-Ethoxy-3-isopropylpyrazine

An In-depth Technical Guide to the Olfactory Threshold of 2-Ethoxy-3-isopropylpyrazine

Foreword: The Science of Potent Aromas

In the vast landscape of flavor chemistry, few compound classes are as impactful at trace levels as pyrazines. These nitrogen-containing heterocycles are the architects of roasted, nutty, and earthy aromas, defining the sensory fingerprint of products like coffee, cocoa, and toasted nuts.[1][2] Among these, this compound (CAS 72797-16-1) is a significant contributor, prized for its characteristic roasted nutty aroma.[3][4]

Understanding the precise concentration at which this compound becomes perceptible to the human nose—its olfactory threshold—is of paramount importance for researchers, scientists, and drug development professionals. The olfactory threshold is not merely an academic value; it is a critical parameter in food science for quality control, in flavor creation for determining dosage, and in environmental science for assessing odor impact.[5][6]

This guide provides a comprehensive, technically-grounded framework for the determination of the olfactory threshold of this compound. It moves beyond a simple recitation of facts to explain the causality behind methodological choices, grounding every protocol in the principles of analytical chemistry and sensory science. We will explore the necessary steps to ensure the analytical purity of the odorant, the standardized sensory methodology for threshold determination, and the advanced techniques for odor characterization. The protocols described herein are designed as a self-validating system, ensuring the generation of robust, reliable, and defensible data.

Analyte Profile: this compound

Before any sensory evaluation can commence, a thorough understanding of the target analyte is essential. The physicochemical properties of this compound dictate its behavior in analytical systems and its interaction with olfactory receptors.

| Property | Value | Source(s) |

| CAS Number | 72797-16-1 | [7][8][9] |

| Molecular Formula | C₉H₁₄N₂O | [7] |

| Molecular Weight | 166.22 g/mol | [9] |

| Appearance | Colorless to pale yellow liquid | - |

| Odor Description | Slightly roasted nut | [3] |

| Boiling Point | 229-232 °C at 760 mmHg | [3] |

| Synonyms | 2-ethoxy-3-(propan-2-yl)pyrazine; 3-isopropyl-2-ethoxypyrazine | [7] |

The Methodological Cornerstone: ASTM E679-19

The determination of an olfactory threshold is a psychophysical measurement, bridging the gap between a chemical stimulus and a human sensory response. To ensure data is accurate and reproducible, a standardized methodology is not just recommended, but required. The authoritative standard in this field is ASTM E679-19: Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits .[5][10][11]

Causality of Method Selection: The ASTM E679-19 standard is chosen for three primary reasons:

-

Minimization of Bias: The "forced-choice" design requires panelists to choose a sample, even if they are guessing. This statistically corrects for response bias inherent in simpler "yes/no" detection tasks.[12]

-

Systematic Approach: The "ascending concentration series" presents the stimulus in increasing order of intensity, which is an efficient method for homing in on an individual's threshold.[10]

-

Statistical Rigor: The standard provides a clear procedure for calculating both individual thresholds and the "Best Estimate Threshold" (BET) for the panel, yielding a statistically sound group threshold.[12]

The logical workflow for determining the olfactory threshold under this standard is a multi-stage process that ensures analytical purity before proceeding to sensory evaluation.

Sources

- 1. coffeebasicspro.com [coffeebasicspro.com]

- 2. freshcup.com [freshcup.com]

- 3. 2-ethoxy-3-isopropyl pyrazine, 72797-16-1 [thegoodscentscompany.com]

- 4. chemimpex.com [chemimpex.com]

- 5. store.astm.org [store.astm.org]

- 6. Odor detection threshold - Wikipedia [en.wikipedia.org]

- 7. This compound | CAS 72797-16-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 8. hisunnychem.lookchem.com [hisunnychem.lookchem.com]

- 9. This compound | 72797-16-1 [sigmaaldrich.com]

- 10. standards.iteh.ai [standards.iteh.ai]

- 11. ASTM E679 - 19 - TC | 1 Jan 2025 | BSI Knowledge [knowledge.bsigroup.com]

- 12. fivesenses.com [fivesenses.com]

2-Ethoxy-3-isopropylpyrazine formation in Maillard reaction

An In-Depth Technical Guide to the Formation of 2-Ethoxy-3-isopropylpyrazine via the Maillard Reaction

Executive Summary

Pyrazines are a critical class of heterocyclic nitrogen-containing compounds that contribute significantly to the desirable roasted, nutty, and earthy aromas of many thermally processed foods.[1][2] Their formation, primarily through the Maillard reaction, is a subject of intense study in flavor chemistry. This technical guide provides a detailed examination of the formation of a specific, yet important, alkylalkoxypyrazine: this compound. While the general pathways for alkylpyrazine formation are well-documented, the incorporation of an ethoxy group presents a unique mechanistic challenge. This document, intended for researchers and scientists in flavor chemistry and drug development, synthesizes established principles of the Maillard reaction to propose a detailed formation pathway for this compound, discusses the key factors influencing its yield, and provides robust experimental protocols for its synthesis and analysis.

The Maillard Reaction: A Foundation for Flavor

The Maillard reaction, a form of non-enzymatic browning, is a complex cascade of chemical reactions between an amino group (typically from an amino acid, peptide, or protein) and the carbonyl group of a reducing sugar.[3] This reaction is responsible for the characteristic color and flavor of a vast array of cooked foods, from baked bread to roasted coffee.

The reaction proceeds through three main stages:

-

Initial Stage: Condensation of a reducing sugar and an amino acid to form a Schiff base, which then cyclizes to an N-substituted glycosylamine. This subsequently rearranges to form Amadori or Heyns products.[3]

-

Intermediate Stage: Degradation of the Amadori/Heyns products through various pathways, leading to the formation of highly reactive dicarbonyl compounds like 2-oxopropanal and other key intermediates.[4] This stage also includes the Strecker degradation of amino acids, which generates aldehydes and α-aminoketones.

-

Final Stage: Polymerization and condensation of the reactive intermediates to form a wide range of heterocyclic compounds, including pyrazines, and high molecular weight brown pigments known as melanoidins.

Pyrazines are hallmark compounds of the final stage. The generally accepted mechanism for pyrazine ring formation involves the condensation of two α-aminocarbonyl intermediates to form a dihydropyrazine, which is then oxidized to the stable aromatic pyrazine ring.[5] The specific substituents on the pyrazine ring are determined by the side chains of the original amino acids and the structures of other reacting carbonyl compounds.[4][6]

Caption: General pathway of the Maillard reaction leading to pyrazine formation.

Deconstructing the Formation of this compound

The structure of this compound (CAS No. 72797-16-1) provides clear clues to its precursors.[7] The formation requires an isopropyl group source, a nitrogen source for the heterocyclic ring, and, most distinctively, an ethoxy group source.

2.1. Hypothesized Precursors

-

Isopropyl and Nitrogen Source: The isopropyl moiety strongly points to the involvement of branched-chain amino acids. Valine is the most direct precursor, as its side chain is an isopropyl group. Leucine and isoleucine can also serve as precursors, though they may involve rearrangements.[8][9] Through Strecker degradation, valine reacts with a dicarbonyl compound to yield 2-methylpropanal (the Strecker aldehyde) and an α-aminoketone, which is a key building block for the pyrazine ring.

-

Carbonyl Source: A standard reducing sugar (e.g., glucose, fructose) serves as the primary source of the carbonyl intermediates required for both the Strecker degradation and the formation of the pyrazine backbone.[2]

-

Ethoxy Source: The ethoxy (-O-CH₂CH₃) group is not native to the standard Maillard reaction between amino acids and sugars. Its presence necessitates an external reactant, logically ethanol , being present in the reaction medium. This scenario is relevant in food systems involving fermentation or the addition of alcoholic beverages during cooking.[10]

2.2. Proposed Mechanistic Pathway

The incorporation of ethanol is likely not a primary step but a secondary reaction with a highly reactive intermediate. We propose a pathway that diverges from the standard pyrazine formation at the dihydropyrazine stage.

-

Formation of the Isopropyl-Substituted Dihydropyrazine: Two molecules of the α-aminoketone derived from valine condense to form 2,5-diisopropyl-2,5-dihydropyrazine.

-

Tautomerization and Nucleophilic Attack: This dihydropyrazine can tautomerize to a more reactive enamine-like intermediate. The oxygen from ethanol, acting as a nucleophile, can attack one of the electrophilic carbons of the C=N double bond.

-

Elimination and Rearomatization: Following the nucleophilic attack, a series of proton transfers and the elimination of a stable leaving group (e.g., ammonia, or through an oxidative process) would lead to the formation of the stable, aromatic this compound. An alternative involves the reaction of ethanol with a precursor α-hydroxyketone before amination.

Caption: Experimental workflow for synthesis and analysis of pyrazines.

Conclusion and Future Directions

The formation of this compound is a fascinating example of how the fundamental principles of the Maillard reaction can be expanded by the presence of additional reactants like ethanol. The proposed mechanism, centered on the nucleophilic addition of ethanol to a dihydropyrazine intermediate, provides a chemically sound basis for its formation. The yield and selectivity are intricately controlled by a balance of precursor choice, reactant concentrations, temperature, and pH.

Future research should focus on isotopic labeling studies (e.g., using ¹³C-labeled valine or ¹⁸O-labeled ethanol) to definitively trace the atoms and confirm the proposed mechanistic pathway. Furthermore, exploring other alcohols (e.g., methanol, propanol) could lead to the synthesis of a novel series of 2-alkoxy-3-isopropylpyrazines, potentially offering new and unique flavor profiles for the food and fragrance industries.

References

- Quantitative Detection of Pyrazines in Edible Oils Using SABRE Hyperpolarized NMR Spectroscopy | Analytical Chemistry - ACS Publications. (2025).

- Ren, Y., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods. Food Chemistry, 430, 137086.

- Ren, Y., et al. (2024).

- Quantitative Detection of Pyrazines in Edible Oils Using SABRE Hyperpolarized NMR Spectroscopy | Analytical Chemistry. (2025).

- Pyrazine Generation from the Maillard Reaction of Mixed Amino Acids. (n.d.). Unknown Source.

- Analytical methods for pyrazine detection | Download Scientific Diagram. (n.d.).

- Ames, J. M., & Hofmann, T. (2008). Formation of Pyrazines and a Novel Pyrrole in Maillard Model Systems of 1,3-dihydroxyacetone and 2-oxopropanal. PubMed.

- The Significance of Pyrazine Formation in Flavor Generation during the Maillard Reaction. (n.d.). Korea Science.

- Single Amino Acid Alteration between Valine and Isoleucine Determines the Distinct Pyrabactin Selectivity by PYL1 and PYL2. (n.d.). PMC - NIH.

- Factors affecting the formation of pyrazine compounds in sugar-amine reactions. (n.d.). SciSpace.

- Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. (2021). NIH.

- The Maillard reaction in traditional method sparkling wine. (n.d.). PMC - NIH.

- This compound | CAS 72797-16-1. (n.d.). Santa Cruz Biotechnology.

- Formation of Pyrazines and a Novel Pyrrole in Maillard Model Systems of 1,3-Dihydroxyacetone and 2-Oxopropanal | Request PDF. (n.d.).

- 2-methoxy-3-isopropyl pyrazine (CAS N° 25773-40-4). (n.d.). ScenTree.

- Mechanisms of Formation of Alkylpyrazines in the Maillard Reaction. (n.d.).

- This compound | 72797-16-1. (n.d.). Sigma-Aldrich.

- 2-ethoxy-3-isopropyl pyrazine (Cas 72797-16-1). (n.d.). Parchem.

- 2-Methoxy-3(5 or 6)-isopropylpyrazine = 98 , FG. (n.d.). Sigma-Aldrich.

- ROLE OF VALINE AND ISOLEUCINE AS REGULATORS OF ACTINOMYCIN PEPTIDE FORMATION BY STREPTOMYCES CHRYSOMALLUS. (n.d.). PMC - NIH.

- Multivalent Repression of Isoleucine-Valine Biosynthesis in Saccharomyces cerevisiae. (n.d.). Unknown Source.

- Isoleucine-to-valine substitutions support cellular physiology during isoleucine depriv

- 3D interaction homology: The hydrophobic residues alanine, isoleucine, leucine, proline and valine play different structural roles in soluble and membrane proteins. (n.d.). Frontiers.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 3. The Significance of Pyrazine Formation in Flavor Generation during the Maillard Reaction -Preventive Nutrition and Food Science | Korea Science [koreascience.kr]

- 4. Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. datapdf.com [datapdf.com]

- 7. scbt.com [scbt.com]

- 8. ROLE OF VALINE AND ISOLEUCINE AS REGULATORS OF ACTINOMYCIN PEPTIDE FORMATION BY STREPTOMYCES CHRYSOMALLUS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | 3D interaction homology: The hydrophobic residues alanine, isoleucine, leucine, proline and valine play different structural roles in soluble and membrane proteins [frontiersin.org]

- 10. The Maillard reaction in traditional method sparkling wine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Ethoxy-3-isopropylpyrazine: From Discovery to Application

Abstract

This technical guide provides a comprehensive overview of 2-ethoxy-3-isopropylpyrazine, a significant heterocyclic aroma compound. While its direct historical discovery and initial synthesis are not extensively documented in readily available literature, this guide synthesizes information from analogous compounds, general synthetic methodologies for pyrazines, and modern analytical techniques to present a cohesive understanding of its discovery, synthesis, characterization, and application. This document is intended for researchers, scientists, and professionals in the flavor and fragrance industry, as well as those in drug development with an interest in heterocyclic chemistry.

Introduction: The Aromatic World of Pyrazines

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are ubiquitous in nature and are renowned for their potent and diverse aromas. They are key contributors to the desirable scents of a vast array of cooked and roasted foods, including coffee, bread, and roasted meats. The characteristic nutty, roasted, and earthy aromas are primarily attributed to the presence of various alkyl- and alkoxy-substituted pyrazines.

This compound (CAS No. 72797-16-1) is a member of this important class of compounds, valued for its distinct earthy and nutty aroma profile.[1] Its ability to impart a rich, savory note makes it a valuable ingredient in the flavor and fragrance industry for enhancing the sensory experience in a variety of food products and consumer goods.[1]

A Historical Perspective on the Discovery of Flavor Pyrazines

The discovery of pyrazines as key flavor compounds is intrinsically linked to the study of the Maillard reaction, the complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. This non-enzymatic browning is responsible for the color and flavor of many cooked foods. While the Maillard reaction was first described by Louis-Camille Maillard in the early 20th century, the identification of the specific volatile compounds responsible for the resulting aromas, including pyrazines, occurred much later with the advent of modern analytical techniques such as gas chromatography-mass spectrometry (GC-MS).

Chemical Synthesis of this compound

The synthesis of this compound can be approached through several general methods for pyrazine synthesis. A common and adaptable strategy involves the condensation of an α-amino amide with an α-dicarbonyl compound, followed by alkoxylation.

General Synthetic Pathway

A plausible and widely utilized route for the synthesis of 2-alkoxy-3-alkylpyrazines involves a multi-step process that can be adapted for this compound. This pathway is illustrated below:

Sources

Section 1: Core Molecular Profile and Physicochemical Characteristics

An In-depth Technical Guide to 2-Ethoxy-3-isopropylpyrazine for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a significant heterocyclic compound in the fields of flavor science and specialty chemicals. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical and physical properties, synthesis, analytical methodologies, and safety considerations of this molecule, moving beyond a simple data summary to explain the scientific rationale behind its characteristics and the methods used for its analysis.

This compound, identified by CAS Number 72797-16-1, is a substituted pyrazine derivative that has garnered significant interest for its potent sensory properties.[1][2][3] Its molecular structure, consisting of a pyrazine ring with ethoxy and isopropyl substituents at the 2 and 3 positions respectively, is fundamental to its unique characteristics.

The physicochemical properties of this compound are critical for its application in various matrices, dictating its volatility, solubility, and stability. A summary of these properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 72797-16-1 | [1][2][3] |

| Molecular Formula | C₉H₁₄N₂O | [2][4][5] |

| Molecular Weight | 166.22 g/mol | [2][4][5] |

| Appearance | Colorless to pale yellow liquid | [4][5][6] |

| Boiling Point | 229-232 °C at 760 mmHg | [4][7] |

| Flash Point | 78.33 °C (173.00 °F) TCC | [4][7] |

| Specific Gravity | 1.010 - 1.040 @ 20 °C | [4] |

| Refractive Index | 1.500 - 1.510 @ 20 °C | [4] |

| Solubility | Soluble in alcohol; sparingly soluble in water (est. 229.6 mg/L @ 25°C) | [4] |

| Purity (Typical) | ≥ 95% (by Gas Chromatography) |

Section 2: Organoleptic Profile and Industrial Applications

The primary application of this compound is as a flavoring agent in the food and beverage industry.[4] Its distinct organoleptic profile is described as having a powerful nutty, roasted, and earthy aroma.[5] This makes it an invaluable component for creating or enhancing savory flavors in a wide array of products, including:

-

Baked Goods and Snacks: Imparts a roasted nut character.

-

Soups and Sauces: Adds depth and a savory, cooked note.

-

Beverages: Used in trace amounts to contribute complexity, particularly in non-alcoholic drinks.[4]

-

Processed Vegetables and Seasonings: Enhances savory and roasted flavor profiles.[4]

Beyond flavor, it is also utilized in the fragrance industry to build complex scent profiles in perfumes and other aromatic products.[5] Its stability and potent aroma make it a versatile ingredient for sensory innovation.[5]

Section 3: Chemical Synthesis - A Mechanistic Approach

While multiple synthetic routes for substituted pyrazines exist, a chemically intuitive and effective method for synthesizing this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the reactivity of a halogenated pyrazine precursor.

The proposed two-step synthesis begins with the preparation of 2-chloro-3-isopropylpyrazine, which is then reacted with sodium ethoxide. The ethoxide anion acts as a potent nucleophile, displacing the chloride from the electron-deficient pyrazine ring to yield the final product. The electron-withdrawing nitrogen atoms in the pyrazine ring facilitate this substitution, making the C2 position susceptible to nucleophilic attack.

Caption: Proposed synthesis pathway for this compound.

Section 4: Analytical Methodologies and Spectroscopic Characterization

The quality control and characterization of this compound rely on modern analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for its identification and quantification due to the compound's volatility.

Protocol: Quantification in a Food Matrix via HS-SPME-GC-MS

This protocol describes a robust method for analyzing this compound in a complex matrix, such as a soup base or snack food seasoning. The choice of Headspace Solid-Phase Microextraction (HS-SPME) is deliberate; it is a solvent-free extraction technique that isolates volatile and semi-volatile compounds from the sample headspace, minimizing matrix interference and concentrating the analytes of interest.[8]

1. Sample Preparation and Extraction (HS-SPME):

-

Step 1: Accurately weigh 2-5 grams of the homogenized food sample into a 20 mL headspace vial.

-

Step 2: Add a known amount of an appropriate internal standard (e.g., a deuterated pyrazine analogue or a pyrazine not present in the sample) for accurate quantification.

-

Step 3: Seal the vial immediately with a PTFE/silicone septum cap.

-

Step 4: Place the vial in a heating block or autosampler agitator and equilibrate at 60-65 °C for 30 minutes to allow the analyte to partition into the headspace.

-

Step 5: Expose a Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) SPME fiber to the vial's headspace for 30 minutes under continued agitation and heating. This fiber type is chosen for its broad affinity for a wide range of volatile compounds.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Step 1: Immediately after extraction, desorb the SPME fiber in the GC injector, which is held at a temperature of 250-270 °C for 5 minutes in splitless mode.

-

Step 2: Utilize a polar capillary column, such as a SUPELCOWAX 10 or similar polyethylene glycol (PEG) phase column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), for optimal separation of the polar pyrazine compounds.

-

Step 3: Program the GC oven with a temperature ramp. A typical program would be: initial temperature of 40 °C (hold for 5 min), ramp at 4 °C/min to 230 °C, and hold for 5 minutes.

-

Step 4: Use helium as the carrier gas at a constant flow rate of approximately 1.0-1.2 mL/min.[8][9]

-

Step 5: The mass spectrometer can be operated in full scan mode (e.g., m/z 35-350) for initial identification. For quantification, operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of this compound (e.g., the molecular ion at m/z 166 and key fragment ions).

Sources

- 1. This compound | CAS 72797-16-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. scbt.com [scbt.com]

- 3. This compound [webbook.nist.gov]

- 4. thegoodscentscompany.com [thegoodscentscompany.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound, 5G | Labscoop [labscoop.com]

- 7. parchem.com [parchem.com]

- 8. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Ethoxy-3-isopropylpyrazine in Roasted Food Products

Abstract

This technical guide provides a comprehensive overview of 2-Ethoxy-3-isopropylpyrazine, a key aroma compound found in a variety of roasted food products. Intended for researchers, scientists, and professionals in the food science and flavor chemistry fields, this document delves into the formation, sensory characteristics, analytical methodologies, and occurrence of this potent pyrazine. By synthesizing current scientific knowledge, this guide aims to equip the reader with the foundational understanding and practical insights necessary for the study and application of this compound.

Introduction: The Significance of Pyrazines in Food Aroma

Pyrazines are a class of nitrogen-containing heterocyclic compounds that are paramount to the desirable aromas of thermally processed foods. Their formation is intrinsically linked to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[1] These reactions are responsible for the characteristic "roasty," "nutty," "toasted," and "baked" aromas associated with products like coffee, cocoa, roasted nuts, and baked goods.[1]

Among the vast array of pyrazines, this compound (CAS No. 72797-16-1) is a notable contributor to the flavor profile of many of these products, imparting a distinct earthy and nutty aroma.[2][3] Understanding the nuances of its formation, sensory impact, and analytical determination is crucial for quality control, product development, and flavor research in the food industry.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its analysis and application.

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 2-Ethoxy-3-(1-methylethyl)pyrazine |

| CAS Number | 72797-16-1 |

| Molecular Formula | C₉H₁₄N₂O |

| Molecular Weight | 166.22 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Earthy, nutty, slightly roasted nut[2] |

| Boiling Point | 229-232 °C at 760 mmHg[2] |

| Flash Point | 173 °F (78.33 °C)[3] |

| Specific Gravity | 1.010 - 1.040 @ 20°C[3] |

| Refractive Index | 1.500 - 1.510 @ 20°C[3] |

Formation of this compound in Roasted Foods

The genesis of this compound is rooted in the Maillard reaction, with its specific structure arising from the interaction of particular precursors under thermal processing conditions. While the precise, detailed mechanism for its formation is not extensively documented in publicly available literature, a scientifically grounded pathway can be proposed based on the known formation of related alkoxy- and alkylpyrazines.

The formation of the pyrazine ring itself is a well-established consequence of the Maillard reaction. The key distinction for this compound is the presence of the ethoxy (-O-CH₂CH₃) and isopropyl (-CH(CH₃)₂) substituents. The isopropyl group is likely derived from the Strecker degradation of the amino acid valine. The origin of the ethoxy group is less definitively established but is hypothesized to arise from the interaction of ethanol or ethoxy-containing precursors within the Maillard reaction cascade.

A plausible, albeit simplified, formation pathway is illustrated below.

Caption: Proposed formation pathway of this compound.

Sensory Characteristics and Impact

This compound is recognized for its potent and distinctive aroma, which is consistently described as "earthy" and "nutty."[2] This aromatic profile makes it a significant contributor to the overall sensory experience of roasted foods.

The Maximised Survey-derived Daily Intake (MSDI) for 2-methoxy-3-isopropylpyrazine has been reported as 0.085 µ g/capita/day , with a threshold of concern of 540 µ g/person/day , indicating its high potency.[5]

Occurrence in Roasted Food Products

The presence of this compound is anticipated in a variety of roasted food products where the Maillard reaction occurs. However, a significant gap exists in the scientific literature regarding its specific concentrations in these foods. While studies have quantified total pyrazines in products like coffee and nuts, data for individual pyrazines, particularly this compound, is scarce.

Coffee: Roasting is a critical step in coffee production that generates a plethora of aromatic compounds, including pyrazines. Total alkylpyrazine concentrations in commercially available ground coffee have been found to range from 82.1 to 211.6 mg/kg.[6] Although 2-methoxy-3-isopropylpyrazine is known to occur naturally in coffee, specific quantitative data for this compound is not available.[5]

Nuts: The roasting of nuts, such as almonds and hazelnuts, leads to a significant increase in pyrazine content.[7] For example, in roasted hazelnuts, total pyrazine concentrations can reach as high as 4608 µg/kg.[7] While numerous pyrazines have been identified in roasted almonds, specific quantitative data for this compound is not reported in the reviewed literature.[8][9]

Cocoa: The roasting of cocoa beans is essential for the development of the characteristic chocolate flavor, with pyrazines playing a pivotal role. The formation and concentration of pyrazines are highly dependent on the time and temperature of roasting.

The lack of quantitative data for this compound across these key food categories highlights an area ripe for future research. Such data would be invaluable for a more precise understanding of its contribution to the aroma of these products and for optimizing roasting processes.

Analytical Methodologies

The accurate and sensitive determination of this compound in complex food matrices requires sophisticated analytical techniques. The gold standard for the analysis of volatile and semi-volatile aroma compounds like pyrazines is Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

Given its volatility, HS-SPME is the preferred method for the extraction and concentration of this compound from food samples. This solvent-free technique is both sensitive and efficient.

Caption: Workflow for HS-SPME-GC-MS analysis of pyrazines.

Experimental Protocol: HS-SPME

-

Sample Preparation: Accurately weigh a homogenized sample of the roasted food product (e.g., 1-5 grams of ground coffee or nuts) into a headspace vial (e.g., 20 mL).

-

Internal Standard: If quantitative analysis is desired, add a known amount of a suitable internal standard (e.g., a deuterated pyrazine analogue) to the vial.

-

Equilibration: Seal the vial and place it in a heated agitator. Equilibrate the sample at a specific temperature (e.g., 60-80°C) for a set time (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

-

Extraction: Expose a SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the equilibration temperature. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice for the broad polarity range of pyrazines.

-

Desorption: Retract the fiber and immediately introduce it into the heated injection port of the GC for thermal desorption of the analytes.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC Parameters:

-

Injector: Splitless mode, with a temperature of approximately 250-270°C to ensure efficient desorption from the SPME fiber.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).

-

Column: A mid-polarity capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase (e.g., DB-5ms or equivalent), is suitable for separating a wide range of volatile compounds, including pyrazines.

-

Oven Temperature Program: A typical program would start at a low temperature (e.g., 40°C, hold for 2-5 minutes) and ramp up to a final temperature of around 250-280°C at a rate of 3-10°C/min.

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Scan Range: m/z 40-400.

Identification of this compound is achieved by comparing the retention time and mass spectrum of the analyte in the sample with that of an authentic standard. Quantification is typically performed using the internal standard method.

Regulatory and Safety Information

This compound is recognized as a flavoring substance by international regulatory bodies.

-

FEMA GRAS: It is listed by the Flavor and Extract Manufacturers Association (FEMA) as Generally Recognized as Safe (GRAS), with FEMA number 4632.

-

JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated this substance.

These designations indicate that, based on the available scientific evidence, this compound is considered safe for its intended use as a flavoring agent in food.

Conclusion and Future Perspectives

This compound is a significant aroma compound that contributes to the desirable nutty and roasted notes of many thermally processed foods. Its formation via the Maillard reaction is a complex process influenced by precursor availability and processing conditions. While robust analytical methods exist for its detection and quantification, a notable gap in the scientific literature is the lack of specific quantitative data on its concentration in various roasted food products. Future research should focus on filling this gap to better understand its contribution to food aroma and to enable more precise control over flavor formation during food processing. Additionally, the determination of its odor threshold would provide a crucial piece of data for sensory science applications.

References

-

The Good Scents Company. (n.d.). bean pyrazine 2-methoxy-3-isopropylpyrazine. Retrieved from [Link]

-

MDPI. (n.d.). Conventional and Innovative Drying/Roasting Technologies: Effect on Bioactive and Sensorial Profiles in Nuts and Nut-Based Products. Retrieved from [Link]

-

PubMed. (2013). Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS). Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Odor Threshold of Some Pyrazines. Retrieved from [Link]

-

Scilit. (n.d.). ODOR THRESHOLD LEVELS OF PYRAZINE COMPOUNDS AND ASSESSMENT OF THEIR ROLE IN THE FLAVOR OF ROASTED FOODS. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-ethoxy-3-isopropyl pyrazine. Retrieved from [Link]

-

ScienceDirect. (n.d.). HS-SPME GC/MS characterization of volatiles in raw and dry-roasted almonds (Prunus dulcis). Retrieved from [Link]

-

Almond Board of California. (n.d.). HS-SPME GC/MS characterization of volatiles in raw and dry-roasted almond (Prunus dulcis). Retrieved from [Link]

-

PubMed. (2020). Determination of 3-Alkyl-2-methoxypyrazines in Green Coffee: A Study To Unravel Their Role on Coffee Quality. Retrieved from [Link]

- CoLab. (n.d.). Pyrazines in Thermally Treated Foods.

Sources

- 1. Pyrazines in Thermally Treated Foods | CoLab [colab.ws]

- 2. parchem.com [parchem.com]

- 3. 2-ethoxy-3-isopropyl pyrazine, 72797-16-1 [thegoodscentscompany.com]

- 4. researchgate.net [researchgate.net]

- 5. bean pyrazine, 25773-40-4 [thegoodscentscompany.com]

- 6. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. HS-SPME GC/MS characterization of volatiles in raw and dry-roasted almonds (Prunus dulcis). - International Nut & Dried Fruit Council [inc.nutfruit.org]

- 9. almonds.org [almonds.org]

Sensory panel evaluation of 2-Ethoxy-3-isopropylpyrazine aroma

An In-Depth Technical Guide: Sensory Panel Evaluation of 2-Ethoxy-3-isopropylpyrazine (EIP) Aroma

Introduction

This compound (EIP) is a potent heterocyclic aromatic compound belonging to the pyrazine family. These compounds are renowned for their significant impact on the flavor and aroma of numerous food products, often at exceptionally low concentrations. EIP is particularly valued in the flavor and fragrance industry for its characteristic nutty, earthy, and roasted aroma profile.[1][2] It serves as a key component in creating authentic savory notes in processed foods like sauces and marinades, and contributes complexity to fragrance formulations.[1][3]

Given its powerful sensory impact, the precise characterization and quantification of EIP's aroma are critical for product development, quality control, and research. Instrumental analysis can identify and quantify the compound, but only human sensory evaluation can measure its perceived aroma intensity and character—the ultimate arbiters of consumer acceptance.[4] This guide provides a comprehensive framework for the sensory panel evaluation of EIP, detailing the necessary methodologies from panelist selection to advanced analytical testing and data interpretation. It is designed for researchers, scientists, and development professionals seeking to implement rigorous, reliable, and reproducible sensory analysis protocols.

Part 1: The Sensory Target: Understanding this compound

A thorough understanding of the target molecule is the foundation of any sensory evaluation. EIP's sensory profile is not a single note but a complex of related descriptors.

Aroma Profile: The dominant aroma characteristics of EIP are consistently described as nutty, roasted, and slightly earthy.[1][2] Depending on its concentration and the matrix in which it is presented, it can also evoke notes reminiscent of baked potatoes or roasted peanuts. Related pyrazines, such as 2-methoxy-3-isopropylpyrazine, are known for green, earthy, and pea-like notes, highlighting the subtle but critical impact of the ethoxy versus methoxy group on the perceived aroma.

Physicochemical Properties: Understanding the compound's physical properties is crucial for designing appropriate sample preparation and presentation protocols.

| Property | Value | Source |

| CAS Number | 72797-16-1 | [5] |

| Molecular Formula | C₉H₁₄N₂O | [5] |

| Odor | Nutty, Roasted | [2] |

| Boiling Point | 229-232 °C @ 760 mm Hg | [2] |

| Flash Point | 78.33 °C (173.00 °F) | [2] |

| Solubility | Insoluble in water; Soluble in alcohol | [2] |

The compound's low water solubility necessitates the use of a carrier, such as propylene glycol or ethanol, for preparing aqueous solutions for sensory testing. Its volatility, indicated by the boiling and flash points, ensures it is readily perceived via orthonasal (sniffing) and retronasal (in-mouth) evaluation.

Part 2: The Sensory Toolkit: Principles of Analytical Evaluation

Sensory evaluation is a scientific discipline that uses human subjects as analytical instruments to measure the sensory properties of products.[6] For a specific aroma compound like EIP, analytical methods (as opposed to affective/consumer tests) are employed.[7] These are broadly categorized into two types:

-

Difference Tests: These methods are designed to answer a simple question: Is there a perceptible sensory difference between two or more samples?[8] They do not describe the nature or magnitude of the difference.[9] They are invaluable for quality control, assessing the impact of ingredient changes, or verifying batch-to-batch consistency.[8][10]

-

Descriptive Analysis: This is the most sophisticated category of sensory testing.[11] It provides a complete sensory profile of a product by identifying its constituent sensory attributes and quantifying their intensities.[11][12] This method requires a highly trained panel of assessors to generate detailed, quantitative, and reproducible data.[13][14]

Part 3: Assembling the Instrument: Sensory Panel Establishment

The validity of sensory data is entirely dependent on the quality and reliability of the sensory panel.[14] Establishing a panel is a meticulous process of selection, training, and ongoing performance monitoring.[15][16] The guidelines provided by organizations like ASTM International are an authoritative resource for this process.[17]

Panelist Screening and Selection

Potential panelists must be screened for their sensory acuity, motivation, and ability to articulate perceptions.[14][18]

Step-by-Step Screening Protocol:

-

Recruitment: Recruit individuals who express interest and are available for regular sessions. They should be free from conditions that could impair their sense of smell, such as chronic allergies or colds.

-

Basic Sensory Acuity Tests:

-

Odor Recognition: Present a series of common scents (e.g., lemon, coffee, vanilla, mint) on blotters. Candidates should be able to identify a significant majority.

-

Threshold Screening: Prepare a dilution series of a standard compound (e.g., n-butanol) to assess sensitivity to low concentrations.

-

Discrimination Testing: Administer a series of triangle tests with subtly different samples to evaluate the candidate's ability to detect small differences.[18]

-

-

Verbal and Cognitive Skills Assessment: In descriptive analysis, panelists must be able to describe novel sensations.[18] A brief interview or a task involving describing a complex aroma can assess this skill.

-

Selection: Select individuals who demonstrate high sensory acuity, consistency, and motivation.[14][15] An ideal analytical panel consists of 8-12 highly trained individuals.

Panelist Training

Training transforms selected individuals into a cohesive and calibrated analytical instrument.[19]

-

Familiarization: Introduce panelists to the fundamental principles of sensory evaluation and the specific methodologies to be used.[19]

-

Attribute and Lexicon Development: For descriptive analysis, the panel collectively develops a specific and unambiguous vocabulary (lexicon) to describe the aroma of EIP. This involves presenting a wide range of EIP concentrations and reference standards (e.g., roasted almonds, hazelnut extract, baked potato) to anchor the descriptive terms.

-

Intensity Scaling Practice: Panelists must be trained to use intensity scales consistently.[19] This is achieved by presenting reference standards representing different points on the scale (e.g., a 15-point universal scale) and calibrating the panel's ratings through discussion and repeated trials.[15]

-

Performance Monitoring: Regularly monitor panelist and panel performance for repeatability, discrimination, and consistency using statistical analysis of their results from standardized samples.[16][20]

Sensory Panelist Selection and Training Workflow

Part 4: Methodologies for Sensory Evaluation of EIP

Once a trained and calibrated panel is established, specific analytical tests can be conducted. All evaluations should be performed in a controlled environment with individual booths, consistent lighting, and proper ventilation to prevent sensory fatigue and bias.

Methodology 1: Aroma Threshold Testing

The absolute threshold is the lowest concentration at which a stimulus can be detected, while the recognition threshold is the level at which it can be correctly identified.[21][22] Determining these thresholds for EIP is fundamental for understanding its potency. The ASTM E679 standard, which details the ascending forced-choice method of limits, is an authoritative protocol.[23]

Step-by-Step Protocol for Threshold Determination (Adapted from ASTM E679):

-

Sample Preparation: Prepare a series of EIP dilutions in a suitable solvent (e.g., 20% ethanol in deodorized water), increasing in concentration by a factor of two or three. The series should span from a sub-threshold to a clearly perceptible concentration.

-